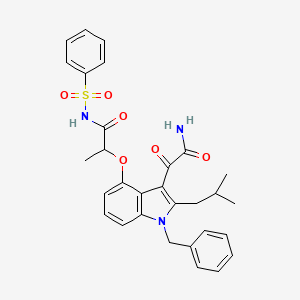

ROC-0929

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H31N3O6S |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide |

InChI |

InChI=1S/C30H31N3O6S/c1-19(2)17-24-27(28(34)29(31)35)26-23(33(24)18-21-11-6-4-7-12-21)15-10-16-25(26)39-20(3)30(36)32-40(37,38)22-13-8-5-9-14-22/h4-16,19-20H,17-18H2,1-3H3,(H2,31,35)(H,32,36) |

InChI Key |

REUKAAAAEHWGGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OC(C)C(=O)NS(=O)(=O)C4=CC=CC=C4)C(=O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Novel Compounds in Eosinophils: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data detailing the mechanism of action for a compound designated "ROC-0929" in eosinophils. This document provides a comprehensive technical guide on the core mechanisms of eosinophil activation, signaling, and function, which can serve as a foundational resource for evaluating novel therapeutic agents targeting these cells.

Introduction to Eosinophil Biology

Eosinophils are granulocytic leukocytes that play a multifaceted role in the immune system. While historically associated with allergic diseases such as asthma and parasitic infections, emerging evidence highlights their involvement in a broader range of physiological and pathological processes, including tissue homeostasis and modulation of adaptive immune responses. Eosinophils are potent effector cells, capable of releasing a variety of inflammatory mediators, including cytotoxic granule proteins, lipid mediators, and cytokines, which contribute to tissue inflammation and damage.

The activation and function of eosinophils are tightly regulated by a complex network of cytokines, chemokines, and cell adhesion molecules. Understanding the signaling pathways that govern eosinophil recruitment, survival, and degranulation is critical for the development of targeted therapies for eosinophil-driven diseases.

Key Signaling Pathways in Eosinophil Activation

Eosinophil activation is initiated by the engagement of various cell surface receptors, leading to the activation of downstream signaling cascades. The major pathways converge on processes that regulate cell survival, chemotaxis, and the release of effector molecules.

IL-5 Receptor Signaling

Interleukin-5 (IL-5) is a critical cytokine for the differentiation, survival, and activation of eosinophils. The binding of IL-5 to its receptor (IL-5R) complex, which consists of an alpha subunit (IL-5Rα) and a common beta subunit (βc), triggers the activation of several intracellular signaling pathways.

CCR3 Signaling

CC chemokine receptor 3 (CCR3) is the primary chemokine receptor expressed on eosinophils and is crucial for their migration to sites of inflammation. Ligands for CCR3, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and RANTES (CCL5), induce a potent chemotactic response. CCR3 is a G-protein coupled receptor (GPCR) that activates downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.

Quantitative Data on Eosinophil Function

The following tables summarize key quantitative data related to eosinophil activation and function in response to various stimuli.

Table 1: Upregulation of Eosinophil Activation Markers

| Stimulus | Marker | Fold Increase (vs. Control) | Cell Type | Reference |

| IL-5 | CD69 | 3-50 fold | Human Blood Eosinophils | |

| IL-5 | CD11b | Not specified, significant increase | Human Blood Eosinophils | |

| Eotaxin-1 | CD11b | Not specified, significant increase | Human Blood Eosinophils | |

| PGD₂ | CD11b | Not specified, significant increase | Human Blood Eosinophils | |

| TNF-α + IL-3 | IL-1β release | ~4-5 fold at 72h | Human Blood Eosinophils | |

| CCL4 | CD69 | Significant upregulation | Human Eosinophils |

Table 2: Eosinophil Counts in Clinical Contexts

| Condition | Compartment | Eosinophil Count | Significance | Reference |

| Eosinophilic Asthma | Sputum/Blood Ratio | 3.83 ± 0.8 | Increased recruitment to airways | |

| Non-Eosinophilic Asthma | Sputum/Blood Ratio | 0.253 ± 0.11 | Baseline | |

| Ulcerative Colitis | Colonic Mucosa | Median 14.13 cells/HPF | Moderate correlation with severity |

Experimental Protocols for Studying Eosinophils

Detailed methodologies are essential for the accurate assessment of eosinophil function in response to novel compounds.

Isolation of Human Eosinophils from Peripheral Blood

This protocol describes a common method for isolating eosinophils for in vitro assays.

Methodology:

-

Blood Collection: Collect whole blood from healthy or asthmatic donors into tubes containing an anticoagulant (e.g., EDTA).

-

Erythrocyte Sedimentation: Mix blood with 6% Dextran T-500 and allow erythrocytes to sediment for 60 minutes at room temperature.

-

Leukocyte Harvesting: Collect the leukocyte-rich plasma layer.

-

Density Gradient Centrifugation: Layer the plasma over Ficoll-Paque and centrifuge to separate mononuclear cells from granulocytes.

-

Granulocyte Collection: Aspirate the supernatant and collect the granulocyte pellet at the bottom.

-

Red Blood Cell Lysis: Lyse any remaining red blood cells using a hypotonic solution.

-

Negative Selection: To achieve high purity, remove neutrophils via negative selection using immunomagnetic beads targeting neutrophil-specific markers like CD16. The remaining cell population will be highly enriched for eosinophils.

-

Purity Assessment: Assess eosinophil purity using flow cytometry (e.g., staining for CCR3 and Siglec-8) or by morphological analysis of stained cytospins.

Eosinophil Chemotaxis Assay

This assay measures the migratory response of eosinophils to chemoattractants.

Methodology:

-

Cell Preparation: Isolate eosinophils as described in Protocol 4.1 and resuspend them in a suitable assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1.5 x 10⁶ cells/mL.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size).

-

Chemoattractant Addition: Add the test compound or a known chemoattractant (e.g., eotaxin-1 at 10 nM) to the lower wells of the chamber.

-

Cell Addition: Add the eosinophil suspension to the upper chamber (the insert with the porous membrane).

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.

-

Quantification: Count the number of cells that have migrated through the membrane into the lower chamber. This can be done by lysing the cells in the lower well and measuring the activity of an eosinophil-specific enzyme like eosinophil peroxidase (EPO), or by direct cell counting using a hemocytometer or an automated cell counter.

Flow Cytometry for Activation Marker Expression

This protocol is used to quantify the expression of cell surface markers of activation.

Methodology:

-

Eosinophil Stimulation: Incubate isolated eosinophils with the test compound (e.g., this compound) or a known stimulus (e.g., IL-5) for a specified time at 37°C. Include an unstimulated control.

-

Antibody Staining: After stimulation, wash the cells and incubate them with fluorescently-labeled monoclonal antibodies specific for activation markers (e.g., FITC-conjugated anti-CD69, PE-conjugated anti-CD11b) for 30 minutes on ice in the dark.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Gate on the eosinophil population based on their forward and side scatter properties, or by using an eosinophil-specific marker.

-

Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker in the treated and control samples. A significant increase in the percentage of positive cells or MFI indicates eosinophil activation.

Conclusion

The activation of eosinophils is a complex process orchestrated by a network of signaling pathways, primarily driven by cytokines like IL-5 and chemokines acting through CCR3. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics aimed at mitigating eosinophilic inflammation. The experimental protocols and data presented herein provide a framework for the preclinical evaluation of such compounds. While specific data on "this compound" is not available in the public domain, the methodologies described can be readily applied to characterize its potential effects on eosinophil function. Future research and publication are required to elucidate the specific mechanism of action of this and other emerging therapeutic agents.

An In-depth Technical Guide to the Target of SHP2 Inhibitors, with a Focus on SHP099

Disclaimer: The term "ROC-0929 inhibitor" does not correspond to a recognized compound in publicly available scientific literature. It is plausible that this designation is a misnomer or an internal compound code. The prevalence of "ROC" in the scientific context of "Receiver Operating Characteristic" curves suggests a potential confusion. This guide will focus on the well-characterized, potent, and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, SHP099 , as a representative example of a therapeutic agent targeting this pathway.

Core Target: Src Homology 2 (SH2) Domain-Containing Phosphatase 2 (SHP2)

The primary molecular target of the inhibitor class represented by SHP099 is the non-receptor protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 is a critical signaling node involved in multiple cellular processes, including proliferation, differentiation, and survival.[1][2][3]

Structure and Function of SHP2:

SHP2 is composed of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[2] The activity of SHP2 is tightly regulated by a mechanism of autoinhibition. In its inactive state, the N-SH2 domain directly blocks the active site of the PTP domain, preventing substrate access.[2][4]

Activation of SHP2 occurs upon the binding of its SH2 domains to specific phosphotyrosine motifs on receptor tyrosine kinases (RTKs) or scaffold proteins. This binding event induces a conformational change that releases the N-SH2 domain from the PTP active site, thereby enabling SHP2 to dephosphorylate its substrates.[2][4] SHP2 is a positive regulator of the RAS-ERK (MAPK) signaling pathway, which is a key driver of cell proliferation.[3][5][6] Dysregulation of SHP2 activity, often through gain-of-function mutations, is associated with developmental disorders like Noonan syndrome and various types of cancer, including leukemia and solid tumors.[3][5]

Mechanism of Action of SHP099

SHP099 is a first-in-class, orally bioavailable, allosteric inhibitor of SHP2.[3][7][] Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, SHP099 employs a "molecular glue" mechanism.[4][9] It binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[3][10] This binding event stabilizes the autoinhibited conformation of SHP2, effectively locking the enzyme in its inactive state.[3][7][] By preventing the activation of SHP2, SHP099 effectively suppresses the RAS-ERK signaling pathway, leading to an inhibition of cancer cell proliferation.[3][7][11]

The allosteric nature of SHP099 confers high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[7][12]

Quantitative Data for SHP099 Inhibition

The inhibitory potency of SHP099 has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness.

| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |

| Biochemical Assay | Wild-Type SHP2 | 0.071 | [7][][12][13] |

| Cellular Proliferation | KYSE-520 (Esophageal Cancer) | 1.4 | [7] |

| MV4-11 (Acute Myeloid Leukemia) | 0.32 | [11] | |

| TF-1 (Erythroleukemia) | 1.73 | [11] | |

| 4T1 (Mouse Breast Cancer) | 119.3 | [11] | |

| ASPC1 (Pancreatic Cancer) | 64.04 | [11] | |

| PC9 (Lung Adenocarcinoma, 24h) | 7.536 | [14] | |

| PC9GR (Gefitinib-Resistant Lung Adenocarcinoma, 24h) | 8.900 | [14] | |

| SUM-52 (Breast Cancer) | 49.62 | [15] | |

| KATO III (Gastric Carcinoma) | 17.28 | [15] | |

| JHH-7 (Hepatocellular Carcinoma) | 45.32 | [15] | |

| Hep3B (Hepatocellular Carcinoma) | 19.08 | [15] | |

| Detroit 562 (Pharyngeal Carcinoma) | 3.76 | [15] | |

| Cellular p-ERK Inhibition | SHP2-dependent MDA-MB-468 and KYSE520 cells | ~0.25 | [7] |

Experimental Protocols

SHP2 Phosphatase Activity Assay (Biochemical)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against SHP2 using a synthetic substrate.

Principle: The phosphatase activity of recombinant SHP2 is measured by the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which results in a colorimetric change that can be quantified spectrophotometrically.

Materials:

-

Recombinant SHP2 enzyme

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 2 mM EDTA, 3 mM DTT, pH 7.4

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test compound (e.g., SHP099) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer and 100 nM of recombinant SHP2 enzyme.

-

Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the reaction by adding the pNPP substrate to a final concentration of 1 mM.

-

Incubate the reaction for 90 minutes at 30°C.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of direct binding of an inhibitor to its target protein within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. CETSA measures this change in stability by heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium and reagents

-

Test compound (e.g., SHP099)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

PCR tubes or 384-well plates

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to SHP2

Procedure:

-

Culture cells to a suitable confluency and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

-

Aliquot the cell lysate into PCR tubes or a 384-well plate.

-

Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SHP2 in each sample by Western blotting using an anti-SHP2 antibody.

-

Plot the amount of soluble SHP2 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for measuring the binding affinity and kinetics of an inhibitor to its target protein.

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., SHP2) is immobilized on the chip, and the analyte (e.g., SHP099) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of kinetic parameters (kon and koff) and the dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., NHS, EDC)

-

Purified SHP2 protein (ligand)

-

Test compound (analyte)

-

Running buffer

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of NHS and EDC.

-

Inject the purified SHP2 protein over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups.

-

-

Analyte Binding:

-

Inject a series of concentrations of the test compound (analyte) over the immobilized SHP2 surface.

-

Monitor the binding response (in Resonance Units, RU) during the association phase.

-

-

Dissociation:

-

Flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration (if necessary):

-

Inject a regeneration solution to remove any remaining bound analyte.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Visualizations

SHP2 Signaling Pathway and Inhibition by SHP099

Caption: SHP2 signaling pathway and its allosteric inhibition by SHP099.

Experimental Workflow for Cellular Target Engagement (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SHP2 Phosphatase [biology.kenyon.edu]

- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]

- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. allgenbio.com [allgenbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]

ROC-0929: A Technical Guide to its Potency and Selectivity as a Secreted Phospholipase A2 Group X Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipase A2 Group X (sPLA2-X), also known as hGX, is a critical enzyme in the inflammatory cascade. As a member of the disulfide-rich, Ca²⁺-dependent family of enzymes, sPLA2-X catalyzes the hydrolysis of the sn-2 position of glycerophospholipids. This reaction releases a fatty acid, frequently arachidonic acid (AA), and a lysophospholipid[1][2][3]. These products are precursors to potent pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes, implicating sPLA2-X in a variety of inflammatory diseases.

ROC-0929 has emerged as a potent and selective inhibitor of sPLA2-X, making it an invaluable tool for studying the pathological roles of this specific enzyme and a potential therapeutic candidate. This document provides a detailed overview of the quantitative data regarding this compound's potency and selectivity, the experimental protocols used for its characterization, and its mechanism of action within the sPLA2-X signaling pathway.

Data Presentation: Potency and Selectivity of this compound

This compound demonstrates high potency for human sPLA2-X (hGX) and is reported to be highly selective against other mammalian sPLA2 isoforms[4][5][6][7].

| Target Enzyme | IC50 Value | Source |

| Human Group X sPLA2 (hGX) | 80 nM | [1][2][3][8] |

| Other Mammalian sPLA2s | Not significantly inhibited | [4][6][7] |

Note: While this compound is consistently described as selective, specific IC50 values for other sPLA2 isoforms are not detailed in the available literature. Further studies would be required to quantify the precise selectivity ratios.

Mechanism of Action and Signaling

This compound acts as a direct inhibitor of the enzymatic activity of sPLA2-X. By blocking the active site of the enzyme, it prevents the hydrolysis of phospholipids, thereby reducing the release of arachidonic acid. The downstream consequence of this inhibition is a significant reduction in the production of pro-inflammatory eicosanoids. Furthermore, studies have shown that this compound inhibits the phosphorylation of key signaling proteins, ERK1/2 and p38 MAP kinase, which are involved in inflammatory responses downstream of sPLA2-X activation[1][2][3].

The signaling pathway initiated by sPLA2-X and the point of intervention by this compound are illustrated below.

Caption: sPLA2-X signaling pathway and this compound inhibition.

Experimental Protocols

The determination of sPLA2-X inhibitory potency (IC50) for compounds like this compound typically involves a cell-free enzymatic assay.

In Vitro sPLA2 Enzymatic Activity Assay

1. Objective: To measure the enzymatic activity of recombinant human sPLA2-X and determine the inhibitory concentration of this compound.

2. Materials:

- Recombinant human sPLA2-X enzyme.

- Fluorescent phospholipid substrate (e.g., NBD-C6-HPC).

- Assay Buffer: Tris-HCl, CaCl₂, BSA.

- This compound (dissolved in DMSO).

- 96-well microplate.

- Fluorescence plate reader.

3. Methodology:

- Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

- Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the fluorescent phospholipid substrate, and the diluted this compound or vehicle control (DMSO).

- Enzyme Addition: Initiate the enzymatic reaction by adding the recombinant sPLA2-X to each well.

- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes), protected from light.

- Measurement: Measure the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., NBD). The hydrolysis of the substrate by sPLA2-X liberates the fluorophore, leading to an increase in signal.

- Data Analysis:

- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The general workflow for screening and validating an sPLA2-X inhibitor is depicted below.

Caption: Workflow for sPLA2-X inhibitor screening and validation.

Conclusion

This compound is a highly potent and selective inhibitor of secreted phospholipase A2 Group X. With an IC50 of 80 nM for the human enzyme, it serves as a crucial chemical probe for elucidating the role of sPLA2-X in inflammation and related diseases. Its mechanism of action involves the direct inhibition of enzymatic activity, leading to the suppression of downstream pro-inflammatory signaling pathways, including the phosphorylation of ERK1/2 and p38. The detailed experimental protocols and workflows provided herein offer a guide for researchers aiming to study sPLA2-X and evaluate novel inhibitors in this class. The high selectivity of this compound makes it a superior tool for dissecting the specific contributions of sPLA2-X in complex biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. a2 pla2 inhibitors: Topics by Science.gov [science.gov]

- 5. abundant eosinophilic cytoplasm: Topics by Science.gov [science.gov]

- 6. phospholipases a2 pla2: Topics by Science.gov [science.gov]

- 7. Hal Reference Search Result - Rat Genome Database [rgd.mcw.edu]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to ROC-0929 (CAS 1048660-43-0): A Potent and Selective sPLA2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROC-0929, identified by CAS number 1048660-43-0, is a potent and highly selective indole-based inhibitor of secreted phospholipase A2 (sPLA2), with a particular preference for the human Group X (hGX) isoform. Its ability to block the enzymatic activity of sPLA2s positions it as a valuable research tool for investigating the role of these enzymes in a variety of physiological and pathological processes, particularly those involving inflammation. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visualization of its impact on cellular signaling pathways.

Introduction to this compound

This compound, with the IUPAC name 1H-Indole-3-acetamide, 4-[1-methyl-2-oxo-2-[(phenylsulfonyl)amino]ethoxy]-2-(2-methylpropyl)-α-oxo-1-(phenylmethyl)-, is a small molecule inhibitor belonging to a class of indole derivatives.[1] It was developed as a selective antagonist of secreted phospholipases A2, a family of enzymes that hydrolyze the sn-2 position of glycerophospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids.[1][2] These products are precursors to potent inflammatory mediators, including prostaglandins and leukotrienes. The human Group X sPLA2 (hGX sPLA2) is a particularly potent member of this family, and its inhibition is a key area of interest in the development of anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of sPLA2 enzymes. This binding is competitive and prevents the substrate (phospholipids) from accessing the catalytic machinery of the enzyme. By inhibiting sPLA2, this compound effectively blocks the initial step in the arachidonic acid cascade, thereby reducing the production of downstream pro-inflammatory eicosanoids. This targeted inhibition makes this compound a valuable tool for dissecting the specific contributions of sPLA2s, particularly hGX sPLA2, to inflammatory responses. Furthermore, inhibition of sPLA2 by this compound has been shown to suppress the phosphorylation, and thus activation, of downstream signaling molecules, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK).[1]

Quantitative Inhibitory Data

The potency and selectivity of this compound have been characterized against various sPLA2 isoforms. The following table summarizes the available quantitative data.

| Target Enzyme | IC50 (nM) | Species | Reference |

| Human Group X sPLA2 (hGX) | 80 | Human | [1] |

Further research is needed to fully characterize the IC50 values of this compound against a broader panel of human and mouse sPLA2 isoforms to provide a more complete selectivity profile.

Research Applications

Given its mechanism of action, this compound is a valuable tool for a range of research applications, primarily focused on elucidating the role of hGX sPLA2 in:

-

Inflammatory Diseases: Investigating the contribution of hGX sPLA2 to the pathogenesis of inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Respiratory Diseases: Studying the role of hGX sPLA2 in allergic asthma and other inflammatory airway diseases, where the production of leukotrienes and prostaglandins is a key feature.

-

Cardiovascular Disease: Exploring the involvement of sPLA2 in atherosclerosis and other cardiovascular pathologies where inflammation plays a significant role.

-

Cancer Biology: Investigating the contribution of sPLA2-mediated signaling to tumor growth, angiogenesis, and metastasis.

-

Neuroinflammation: Examining the role of sPLA2 in inflammatory processes within the central nervous system.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

sPLA2 Inhibition Assay (In Vitro)

This protocol is adapted from methodologies used for characterizing similar sPLA2 inhibitors.

Objective: To determine the in vitro potency (IC50) of this compound against a specific sPLA2 isoform.

Materials:

-

Recombinant human sPLA2 enzyme (e.g., hGX sPLA2)

-

Fluorescently labeled phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6))

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl2

-

This compound stock solution (in DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add 10 µL of the sPLA2 enzyme solution (e.g., 5 ng/well) to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Prepare the substrate solution by diluting the fluorescent phospholipid in the assay buffer.

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm) at 1-minute intervals for 20-30 minutes.

-

Calculate the initial velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Arachidonic Acid Release Assay (Cell-Based)

Objective: To measure the effect of this compound on agonist-induced arachidonic acid release from cells.

Materials:

-

Cell line of interest (e.g., HEK293, A549)

-

Cell culture medium and supplements

-

[3H]-Arachidonic acid

-

Agonist to stimulate sPLA2 activity (e.g., IL-1β, TNF-α, calcium ionophore A23187)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Seed cells in a 24-well plate and grow to near confluency.

-

Label the cells by incubating them with [3H]-Arachidonic acid (e.g., 0.5 µCi/mL) in serum-free medium for 18-24 hours.

-

Wash the cells three times with serum-free medium containing 1% fatty acid-free BSA to remove unincorporated [3H]-Arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) in serum-free medium for 30-60 minutes.

-

Stimulate the cells with the chosen agonist for a defined period (e.g., 30 minutes).

-

Collect the supernatant from each well.

-

Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of [3H]-Arachidonic acid released as (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.

-

Determine the inhibitory effect of this compound on agonist-induced arachidonic acid release.

Western Blot for Phospho-ERK1/2 and Phospho-p38 MAPK

Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins ERK1/2 and p38 MAPK.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Agonist to stimulate the signaling pathway

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation.

-

Pre-treat the cells with desired concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the agonist for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-β-actin) to normalize the data.

-

Quantify the band intensities using densitometry software.

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.

Caption: sPLA2 signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for the comprehensive evaluation of this compound.

Conclusion

This compound is a specific and potent inhibitor of hGX sPLA2, making it an indispensable tool for researchers in the fields of inflammation, immunology, and drug discovery. Its ability to selectively block a key node in the inflammatory cascade allows for precise investigation of the pathological roles of sPLA2s. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of sPLA2-mediated biology and in the pursuit of novel therapeutic strategies.

References

The Role of TK04 (formerly misidentified as ROC-0929) in Cysteinyl Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound TK04, a potent and selective inhibitor of Leukotriene C4 Synthase (LTC4S). It details its mechanism of action, inhibitory effects on cysteinyl leukotriene (Cys-LT) synthesis, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.

Introduction to Cysteinyl Leukotrienes and LTC4S

Cysteinyl leukotrienes (Cys-LTs), comprising LTC4, LTD4, and LTE4, are powerful lipid mediators that play a central role in the pathophysiology of inflammatory and allergic diseases, most notably asthma.[1][2][3] The synthesis of these pro-inflammatory molecules is initiated by the liberation of arachidonic acid from the cell membrane, which is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by the enzyme 5-lipoxygenase (5-LO).[1]

The pivotal and committed step in the biosynthesis of all Cys-LTs is the conjugation of LTA4 with reduced glutathione (GSH), a reaction catalyzed by the integral membrane enzyme, Leukotriene C4 Synthase (LTC4S).[4][5][6] LTC4S is an 18-kDa protein that functions as a homodimer and is primarily located in the perinuclear membrane of hematopoietic cells such as mast cells, eosinophils, and macrophages.[6] Given its critical role, LTC4S has emerged as a key therapeutic target for the treatment of Cys-LT-driven inflammatory conditions.[1][7]

TK04: A Potent and Competitive Inhibitor of LTC4S

TK04 is a nanomolar competitive inhibitor of both human and mouse LTC4S.[4][8] Its inhibitory activity is achieved by competing with the substrate LTA4 for the same binding site on the enzyme.[4][8] This competitive mechanism has been demonstrated by the observation that the IC50 value of TK04 increases with increasing concentrations of LTA4.[4][8]

Quantitative Inhibitory Activity

The inhibitory potency of TK04 against both human and mouse LTC4S has been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Enzyme | Assay Type | Substrate Concentrations | IC50 (nM) | Ki (nM) | Reference |

| Human LTC4S (hLTC4S) | Enzyme Inhibition Assay | 20 µM LTA4, 5 mM GSH | 134 ± 16 | 41 ± 6.6 | [4] |

| Mouse LTC4S (mLTC4S) | Enzyme Inhibition Assay | 20 µM LTA4, 5 mM GSH | 135 ± 30 | 37 ± 6.4 | [4] |

| Human LTC4S (hLTC4S) | Cell-free assay (in situ LTA4 generation) | - | 17 | - | [9] |

| Human LTC4S (hLTC4S) | Cell-based assay (HEK293 cells) | - | 300 | - | [9] |

Signaling Pathway and Mechanism of Inhibition

The synthesis of cysteinyl leukotrienes is a multi-step enzymatic cascade. TK04 intervenes at a critical juncture, effectively halting the production of LTC4 and its subsequent downstream metabolites, LTD4 and LTE4.

References

- 1. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]

- 2. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Inhibition of Mouse Leukotriene C4 Synthase | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dual Inhibition of ERK1/2 and p38 by ROC-0929

For Research, Scientific, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. Among these, the ERK1/2 and p38 pathways often exhibit dysregulation in various pathologies, most notably in oncology. While the ERK1/2 pathway is a well-established driver of cell proliferation and survival, the p38 pathway's role is more nuanced, often mediating stress-induced apoptosis but also contributing to inflammation and cell survival in certain contexts. The intricate crosstalk and occasional antagonistic functions between these two pathways present a compelling rationale for dual inhibition. This document provides a comprehensive technical overview of ROC-0929, a novel, potent, and selective small molecule inhibitor of both ERK1/2 and p38 kinases. This guide will detail the core mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the relevant biological and experimental frameworks.

Introduction to ERK1/2 and p38 Signaling

The ERK1/2 and p38 MAPK cascades are parallel signaling modules that respond to distinct extracellular stimuli to elicit specific cellular responses.

-

The ERK1/2 Pathway: Predominantly activated by growth factors through receptor tyrosine kinases (RTKs) and the Ras-Raf-MEK-ERK cascade, this pathway is central to cell cycle progression and survival.[1][2][3] Its hyperactivation is a hallmark of many cancers.

-

The p38 Pathway: Primarily activated by inflammatory cytokines and environmental stressors (e.g., UV radiation, osmotic shock), the p38 pathway is crucial for regulating inflammation and apoptosis.[4][5][6] It is activated by a similar three-tiered kinase cascade, typically involving MAP3Ks like TAK1 or ASK1, and the MAP2Ks, MKK3 and MKK6.[5][6][7]

The interplay between these two pathways is complex; in some cellular contexts, they exert opposing effects on cell fate, while in others, they may cooperate.[4] This provides the strategic basis for dual-target inhibition with a single agent like this compound.

This compound: A Profile of a Dual Kinase Inhibitor

This compound is a hypothetical, ATP-competitive small molecule designed for the potent and balanced inhibition of both ERK1/2 and p38α kinases. Its development is predicated on the hypothesis that simultaneous blockade of these pathways will result in synergistic anti-tumor activity and overcome potential resistance mechanisms.

Quantitative Data Summary

The inhibitory potential of this compound has been characterized through a series of in vitro biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC₅₀ (nM) |

| ERK1 | Biochemical | 4.5 |

| ERK2 | Biochemical | 2.8 |

| p38α | Biochemical | 5.2 |

| p38β | Biochemical | 8.1 |

Table 2: Cellular Activity of this compound in A375 Melanoma Cells (BRAF V600E)

| Assay Type | Endpoint Measured | IC₅₀ (nM) |

| Phospho-RSK (ERK pathway) | Western Blot | 15.7 |

| Phospho-MK2 (p38 pathway) | Western Blot | 20.4 |

| Cell Viability | MTT Assay (72h) | 35.2 |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ERK1/2 and p38, thereby blocking the phosphorylation of their respective downstream substrates.

Figure 1: Simplified MAPK signaling pathways showing inhibition points of this compound.

Detailed Experimental Protocols

Reproducibility is paramount in drug development. The following are detailed protocols for the key assays used to characterize this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of this compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.[8][9]

Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

-

Reagent Preparation:

-

Prepare a 2X kinase/Eu-antibody solution in kinase buffer.

-

Prepare serial dilutions of this compound in kinase buffer.

-

Prepare a 2X tracer solution containing the specific fluorescent tracer for the kinase being assayed. Combine with the diluted compound.

-

-

Assay Execution:

-

In a 384-well plate, add 5 µL of the 2X kinase/Eu-antibody solution to each well.

-

Add 5 µL of the 2X tracer/compound solution to the respective wells.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

-

Western Blot for Pathway Modulation

This protocol details the measurement of phosphorylated (p-) ERK, total (t-) ERK, p-p38, and t-p38 in cell lysates.[10][11][12]

-

Cell Culture and Treatment:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4 hours.

-

Treat cells with a serial dilution of this compound for 2 hours.

-

-

Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

-

Run the gel and transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-p-ERK1/2, 1:1000) overnight at 4°C.

-

Wash three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total ERK, p-p38, and total p38 as loading controls.

-

Quantify band intensity using densitometry software.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding:

-

Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound and incubate for 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells and plot against the logarithm of this compound concentration to determine the IC₅₀.

-

In Vivo Efficacy Model: Xenograft Study

The anti-tumor activity of this compound is evaluated in a preclinical mouse xenograft model.[13][14][15]

Figure 3: General workflow for an in vivo xenograft efficacy study.

Study Protocol

-

Tumor Implantation: A375 melanoma cells are implanted subcutaneously into the flank of immunodeficient mice.

-

Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week.

-

Endpoint: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-ERK and p-p38) to confirm target engagement.

Representative Efficacy Data

Table 3: Hypothetical Efficacy of this compound in A375 Melanoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | N/A | Once Daily (PO) | 1980 ± 310 | 0 |

| This compound | 25 | Once Daily (PO) | 850 ± 150 | 57 |

| This compound | 50 | Once Daily (PO) | 320 ± 95 | 84 |

Conclusion

The hypothetical dual ERK1/2 and p38 inhibitor, this compound, demonstrates potent and balanced activity against its target kinases in both biochemical and cellular assays. Its mechanism of action, involving the simultaneous suppression of key pro-proliferative and stress-response pathways, translates to significant anti-tumor efficacy in preclinical models of melanoma. The detailed protocols provided herein offer a robust framework for the continued investigation and development of dual MAPK pathway inhibitors as a promising therapeutic strategy in oncology and other relevant disease areas.

References

- 1. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blog.abclonal.com [blog.abclonal.com]

- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Inflammation: A Technical Guide to Foundational Research on Secreted Phospholipase A2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Secreted phospholipase A2 (sPLA2) enzymes represent a critical nexus in the inflammatory cascade and other pathophysiological processes, positioning them as compelling therapeutic targets. Their catalytic activity, which releases arachidonic acid from cell membranes, unleashes a torrent of pro-inflammatory lipid mediators. This guide delves into the foundational research on sPLA2 inhibitors, offering a technical overview of their mechanisms, the signaling pathways they modulate, and the experimental methodologies used to evaluate their efficacy.

The Central Role of sPLA2 in Signaling Pathways

Secreted phospholipase A2 enzymes are key players in numerous signaling pathways, most notably the arachidonic acid cascade, which is a cornerstone of the inflammatory response.[1][2] Beyond this, sPLA2s are implicated in various cellular processes, including cell proliferation and cytokine production, through both enzymatic and non-enzymatic mechanisms.[3][4][5]

The Arachidonic Acid Cascade

The canonical signaling pathway initiated by sPLA2 is the liberation of arachidonic acid (AA) from the sn-2 position of membrane phospholipids.[6] This free AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a diverse family of potent lipid mediators known as eicosanoids, including prostaglandins and leukotrienes.[6] These molecules are pivotal in orchestrating the inflammatory response, contributing to vasodilation, increased vascular permeability, pain, and fever.[1][6]

NF-κB Signaling Pathway

The expression of sPLA2 itself is often upregulated by pro-inflammatory stimuli through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][7] Pro-inflammatory cytokines like TNF-α and IL-1β can trigger a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding sPLA2s.[5][7] This creates a positive feedback loop that amplifies the inflammatory response.

Quantitative Data on sPLA2 Inhibitors

A wide array of sPLA2 inhibitors have been developed, ranging from natural products to synthetic small molecules. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The following tables summarize the inhibitory activities of selected compounds against different sPLA2 isoforms.

| Inhibitor | sPLA2 Isoform | IC50 (nM) | Ki (nM) | Reference(s) |

| Varespladib (LY315920) | hGIIA | 9 - 14 | - | [6][8] |

| hGV | 124 - 500 | - | [9] | |

| hGIID | 60 | - | [10] | |

| hGIIE | 50 | - | [11] | |

| Indoxam | hGIIA | 10 | - | [11] |

| hGV | 100 | - | [9] | |

| hGIID | 1300 | - | [10] | |

| hGIIE | 10 | - | [11] | |

| S-3319 | hGIIA | 29 | - | [6] |

| LY311727 | hGV | 36 | - | [6] |

| Chlorpromazine | Human septic shock serum PLA2 | 75,000 | 5 | [12] |

| AZD2716 | hGIIA | 10 | - | [13] |

| hGV | 40 | - | [13] | |

| hGX | 400 | - | [13] | |

| Compound 24 | sPLA2 | 10,230 | - | [14] |

| Dimethyl ester of bilirubin | hGIIA | 4,000 | - | [14] |

hGIIA, hGV, hGIID, hGIIE, hGX refer to human Group IIA, V, IID, IIE, and X sPLA2, respectively.

Experimental Protocols

The evaluation of sPLA2 inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

sPLA2 Enzyme Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the hydrolysis of a thioester bond in a synthetic substrate, which releases a free thiol that can be detected colorimetrically.

Materials:

-

Recombinant human sPLA2 enzyme

-

sPLA2 assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)

-

Diheptanoyl thio-PC (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the 10X sPLA2 assay buffer to 1X with HPLC-grade water.

-

Reconstitute the lyophilized diheptanoyl thio-PC substrate with the 1X assay buffer to the desired concentration (e.g., 1.66 mM). Vortex until the solution is clear.

-

Reconstitute DTNB with HPLC-grade water to a stock concentration (e.g., 10 mM).

-

Prepare serial dilutions of the test inhibitor compounds in an appropriate solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of the sPLA2 enzyme solution to each well, except for the background control wells.

-

Add 10 µL of the test inhibitor dilutions or solvent control to the appropriate wells.

-

Add 10 µL of assay buffer to the background control wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 200 µL of the substrate solution to all wells.

-

Add 10 µL of DTNB to all wells.

-

Carefully shake the plate for 10-30 seconds to ensure proper mixing.

-

Incubate the plate at 25°C for 15-60 minutes.

-

Measure the absorbance at 405-420 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the background control from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Assay for sPLA2 Inhibitor Efficacy: Cytokine Release Measurement

This protocol describes how to assess the effect of sPLA2 inhibitors on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from cultured cells.

Materials:

-

Human lung macrophages or other relevant cell line (e.g., HL-60)

-

Cell culture medium and supplements

-

sPLA2 enzyme (e.g., human recombinant Group IB or IIA)

-

Test inhibitor compounds

-

ELISA kit for the specific cytokine to be measured (e.g., TNF-α, IL-6)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Inhibitor Treatment and Stimulation:

-

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent or sPLA2 enzyme to induce cytokine production.

-

-

Sample Collection:

-

After the desired incubation period (e.g., 24 hours), centrifuge the plates to pellet the cells.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

-

Cytokine Measurement:

-

Quantify the concentration of the target cytokine in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the cytokine standards.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Determine the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated control.

-

Calculate the IC50 value for the inhibition of cytokine production.

-

Cell Proliferation Assay

This protocol outlines a method to determine the effect of sPLA2 inhibitors on the proliferation of cancer cell lines.[4]

Materials:

-

Intestinal epithelial cell line (e.g., IEC-18) or a cancer cell line (e.g., WB-2054-M4)

-

Cell culture medium with and without serum

-

Test inhibitor compounds (e.g., p-bromophenacyl bromide - BPB)

-

[3H]thymidine

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells in microwells with either serum-free or serum-supplemented media.

-

Add different concentrations of the sPLA2 inhibitor to the wells.

-

-

Proliferation Measurement:

-

Add [3H]thymidine to the cell cultures and incubate for a period to allow for incorporation into newly synthesized DNA.

-

Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter.

-

-

Data Analysis:

-

Compare the [3H]thymidine incorporation in inhibitor-treated cells to that in control cells to determine the effect on cell proliferation.

-

A decrease in [3H]thymidine incorporation indicates an inhibition of cell proliferation.[4]

-

Experimental and Logical Workflows

The discovery and development of sPLA2 inhibitors follow a structured workflow, from initial screening to preclinical evaluation.

References

- 1. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secreted Phospholipase A2 Involvement in Neurodegeneration: Differential Testing of Prosurvival and Anti-Inflammatory Effects of Enzyme Inhibition | PLOS One [journals.plos.org]

- 4. The effect of phospholipase A2 inhibitors on proliferation and apoptosis of murine intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oatext.com [oatext.com]

- 7. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Phospholipase A2 group V Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Group IID secretory phospholipase A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 11. Group IIE secretory phospholipase A2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Preliminary Studies of ROC-0929

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on ROC-0929, a novel small molecule inhibitor. The information is compiled from available preclinical data to serve as a resource for professionals in the field of drug development and inflammatory disease research.

Core Compound Profile

This compound is a potent and selective inhibitor of the Group X isoform of secreted phospholipase A₂ (sPLA₂-X).[1][2][3][4][5][6] sPLA₂ enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2][3][4][5][6][7] By specifically targeting sPLA₂-X, this compound presents a promising therapeutic strategy for inflammatory conditions, with a primary focus on asthma.[7][8]

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1048660-43-0[1][6][9] |

| Molecular Formula | C₃₀H₃₁N₃O₆S[6] |

Quantitative Data Summary

The following table summarizes the key quantitative metrics from preliminary in vitro studies of this compound.

| Parameter | Value | Assay/System | Reference |

| IC₅₀ (hGX sPLA₂) * | 80 nM | In vitro enzyme assay | [1][2][3][4][5][6] |

| Selectivity | >80-fold | Comparison of inhibitory potency between sPLA₂-X and sPLA₂-IIA | [10] |

| Effective Concentration | Starting at 1 nM | Dose-dependent inhibition of Cysteinyl Leukotriene (CysLT) formation in human eosinophils | [10] |

*hGX sPLA₂ refers to human Group X secreted phospholipase A₂.

Signaling Pathway of this compound Action

This compound exerts its effect by inhibiting the enzymatic activity of sPLA₂-X, which is a key upstream regulator of the arachidonic acid cascade. The diagram below illustrates the proposed mechanism of action.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are outlined below.

This experiment was designed to determine the functional consequence of sPLA₂-X inhibition by this compound in a primary human inflammatory cell type.

-

Cell Culture: Human eosinophils are isolated from peripheral blood.

-

Stimulation: The eosinophils are stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce an inflammatory response and subsequent release of arachidonic acid and CysLTs.[10][11][12][13]

-

Inhibitor Treatment: Eosinophils are pre-incubated with varying concentrations of this compound (ranging from 10-1000 nM) prior to fMLP stimulation.[10] A structurally similar but inactive analog, ROC-0428, is used as a negative control.[10]

-

Quantification: The amount of released arachidonic acid and the formation of total CysLTs are quantified.[10]

-

Outcome Measurement: The dose-dependent inhibition of CysLT formation by this compound is determined.[10]

The following preclinical studies have been proposed to evaluate the in vivo efficacy of this compound in relevant asthma models.[7]

-

Guinea Pig Model of Airway Hyperresponsiveness (AHR):

-

House Dust Mite (HDM) Sensitization Model:

-

Objective: To assess the ability of this compound to inhibit persistent inflammation and indirect AHR.[7]

-

Model: Both guinea pig and a novel transgenic mouse model with the human sPLA₂-X gene knocked in will be used.[7]

-

Intervention: Treatment with this compound after the establishment of persistent airway inflammation by HDM exposure.[7]

-

Endpoint: Evaluation of features of airway dysfunction and inflammation.[7]

-

Conclusion

The preliminary data on this compound indicate that it is a potent and selective inhibitor of sPLA₂-X with clear potential for the treatment of inflammatory diseases, particularly asthma. The in vitro evidence demonstrates its ability to suppress the production of key inflammatory mediators in human eosinophils. The proposed preclinical studies in relevant animal models will be crucial in establishing its in vivo efficacy and further supporting its development as a novel therapeutic agent. This guide provides a foundational understanding for researchers and drug development professionals interested in the ongoing investigation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|1048660-43-0|COA [dcchemicals.com]

- 7. RePORT ⟩ RePORTER [reporter.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1H-Indole-3-acetamide, 4-[1-methyl-2-oxo-2-[(phenylsulfonyl)amino]ethoxy]-2-(2-methylpropyl)-α-oxo-1-(phenylmethyl)- | 1048660-43-0 [chemicalbook.com]

- 10. Endogenous secreted phospholipase A2 group X regulates cysteinyl leukotrienes sy nthesis by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phospholipase a2 inhibition: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to ROC-0929 for Inflammation and Immunology Research

Disclaimer: As of November 2025, there is no publicly available information on a compound designated "ROC-0929." The following technical guide has been generated using data for the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib , as a representative molecule to fulfill the structural and content requirements of this request. This guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals in the fields of inflammation and immunology.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes. By selectively targeting the JAK-STAT signaling pathway, a critical conduit for numerous pro-inflammatory cytokines, this compound demonstrates significant efficacy in preclinical models of autoimmune and inflammatory diseases. This document provides a detailed overview of the mechanism of action, key experimental data, and methodologies for the evaluation of this compound in inflammation and immunology research.

Mechanism of Action

This compound is a competitive inhibitor of the ATP-binding sites of JAK enzymes, with preferential activity against JAK1 and JAK3 over JAK2.[1][2] This inhibition disrupts the intracellular signaling cascade of multiple cytokines implicated in the pathogenesis of inflammatory diseases, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21) and interferons (IFNs).[1][3] The binding of these cytokines to their receptors on immune cells normally triggers the activation of associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[4] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of inflammatory mediator genes.[1] this compound effectively blocks this process, leading to a reduction in immune cell activation and proliferation, and a decrease in the production of inflammatory mediators.[2]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

In Vitro IC50 Values for Cytokine Signaling Inhibition

| Cytokine Pathway | Target Cell Type | Measured Endpoint | This compound IC50 (nM) |

| IL-6 | Human CD3+ T-cells | STAT3 Phosphorylation | 68 |

| IFN-α | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |

| IFN-γ | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |

| IL-15 | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |

| IL-21 | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |

| IL-10 | Human Lymphocytes | STAT Phosphorylation | Data available for similar compounds[5] |

| TNF-α Production | RA Synovial Membrane Cells | TNF-α Levels | >1000[6] |

| IL-6 Production | RA Synovial Membrane Cells | IL-6 Levels | ~100-1000[6] |

| IL-8 Production | RA Synovial Membrane Cells | IL-8 Levels | >1000[6] |

Table based on data for Tofacitinib. Data for some pathways were not available and are indicated.[5][6]

In Vivo Efficacy in a Mouse Collagen-Induced Arthritis (CIA) Model

| Dosing Regimen | ED50 (mg/kg) |

| Twice Daily (BID) | 6 - 12.8 |

| Once Daily (QD) | 33.5 - 40.5 |

Table based on data for Tofacitinib.[7]

Clinical Efficacy in Rheumatoid Arthritis (Phase III)

| Study Arm | ACR20 Response at 3 Months | ACR50 Response at 3 Months |

| This compound (5 mg BID) | 59% | Not Reported |

| Placebo | 25% | Not Reported |

Table based on data from the ORAL Solo study of Tofacitinib.[8]

Experimental Protocols

In Vitro Angiogenesis Assay (Tube Formation)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[9][10]

Methodology:

-

A layer of Matrigel is prepared in a 96-well plate and allowed to solidify.

-

Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel.

-

Cells are treated with a pro-angiogenic factor (e.g., VEGF at 20 ng/ml) in the presence or absence of varying concentrations of this compound (e.g., 1 µM).

-

After a 4-hour incubation period, the formation of tube-like structures is visualized using microscopy.

-

The total tube length, branching points, and number of junctions are quantified using image analysis software (e.g., ImageJ).

STAT Phosphorylation Assay by Flow Cytometry

This assay quantifies the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in specific immune cell populations.[11][12]

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

-

Cells are pre-incubated with this compound or a vehicle control.

-

Cells are stimulated with a specific cytokine (e.g., IL-6, IFN-γ) to induce STAT phosphorylation.

-

The reaction is stopped, and cells are fixed and permeabilized.

-

Cells are then stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT3) and cell surface markers to identify cell populations (e.g., CD4 for T-cells).

-

The level of STAT phosphorylation in different cell populations is quantified using a flow cytometer.

In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model to assess the efficacy of anti-inflammatory compounds for rheumatoid arthritis.[9][13]

Methodology:

-

DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

A booster immunization is given 21 days later.

-

Upon the onset of arthritis, mice are randomized into treatment groups.

-

This compound (e.g., 30 mg/kg/day) or a vehicle control is administered orally.

-

The severity of arthritis is monitored over time by scoring paw swelling and inflammation.

-

At the end of the study, joint tissues can be collected for histological analysis of inflammation and damage. Serum can be collected to measure cytokine and biomarker levels.[9]

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation

Logical Relationship of this compound's Therapeutic Effect

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. xeljanz.com [xeljanz.com]

- 9. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ard.bmj.com [ard.bmj.com]

- 12. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Unraveling ROC-0929: A Novel sPLA2 Inhibitor with Therapeutic Potential

Initial investigations into ROC-0929 have revealed its identity as a potent and selective inhibitor of secreted phospholipases A2 (sPLA2s), a family of enzymes implicated in various inflammatory diseases. This finding contrasts with initial inquiries into its potential role as a PCNA inhibitor or a p53 molecular glue. The available data points to this compound's mechanism of action through the inhibition of sPLA2s, specifically targeting the human Group X (hGX) isoform with high efficacy.

This compound has been shown to inhibit sPLA2s with an IC50 value of 80 nM, indicating a strong potential for therapeutic applications in inflammatory conditions. Its inhibitory action extends to downstream signaling pathways, as evidenced by its ability to suppress the phosphorylation of ERK1/2 and p38, key kinases involved in inflammatory responses.[1]

While the initial request focused on protocols related to PCNA and p53, the current scientific evidence does not support a direct role for this compound in these pathways. Therefore, the application notes and protocols provided here are centered on its confirmed activity as an sPLA2 inhibitor.

Quantitative Data Summary

| Compound | Target | IC50 (nM) | Downstream Effects | Potential Therapeutic Area |